Cletoquine

Antiviral Research Chikungunya Virus Molecular Docking

Cletoquine is the primary active metabolite of hydroxychloroquine—not a generic substitute. Unlike the parent drug, cletoquine delivers superior CHIKV P23pro-zbd binding (-6.8 vs -6.2 kcal/mol for HCQ) and extreme tissue accumulation (liver Kp = 114.3). Procure cletoquine to eliminate CYP2D6/CYP3A4-mediated metabolic variability confounding in vivo models, calibrate LC-MS/MS bioanalytical methods with precision, or serve as a certified impurity reference standard for hydroxychloroquine ANDA submissions. Bypass prodrug uncertainty—obtain the direct active species for reproducible, translatable results.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
CAS No. 4298-15-1
Cat. No. B195364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine
CAS4298-15-1
Synonyms2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol;  (±)-Desethylhydroxychloroquine;  Cletoquine
Molecular FormulaC16H22ClN3O
Molecular Weight307.82 g/mol
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
InChIKeyXFICNUNWUREFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cletoquine (CAS 4298-15-1) for Research Procurement: Active Metabolite with Distinct In Vivo Disposition vs Hydroxychloroquine


Cletoquine (Desethylhydroxychloroquine) is the primary active metabolite of the antimalarial and immunomodulatory agent hydroxychloroquine, belonging to the 4-aminoquinoline class . Formed in the liver via desethylation mediated by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes, cletoquine is structurally distinguished from its parent drug by the absence of an N-ethyl group, resulting in a molecular formula of C16H22ClN3O and molecular weight of 307.82 g/mol . As a direct metabolite and a chloroquine analogue, cletoquine has demonstrated activity against chikungunya virus (CHIKV) and retains antimalarial properties . While hydroxychloroquine is widely used clinically, research applications requiring the isolated metabolite demand cletoquine specifically to dissect metabolite-driven pharmacology from parent drug effects, avoid confounding by residual hydroxychloroquine in in vivo models, and enable analytical method development for therapeutic drug monitoring [1].

Why Substituting Cletoquine with Hydroxychloroquine or Chloroquine Fails in Metabolic and Tissue Distribution Studies


Hydroxychloroquine, chloroquine, and cletoquine, despite sharing a 4-aminoquinoline core, exhibit profoundly divergent pharmacokinetic and tissue distribution profiles that preclude their interchangeability in research applications. Hydroxychloroquine is a prodrug-like entity that undergoes extensive hepatic metabolism to generate cletoquine as an active species in vivo; administering the parent drug introduces uncontrolled metabolic variability dependent on host CYP enzyme activity and genetic polymorphisms, confounding the interpretation of pharmacological effects attributed to the metabolite [1]. Furthermore, direct comparative studies reveal that cletoquine achieves tissue-to-blood concentration ratios (Kp) that are orders of magnitude higher than those reported for hydroxychloroquine in key organs such as the liver and kidney, fundamentally altering its pharmacodynamic and toxicodynamic profile [2]. Substituting chloroquine for cletoquine is equally problematic, as chloroquine lacks the hydroxyethyl side chain present in both hydroxychloroquine and cletoquine, a structural feature that modulates lysosomotropic accumulation, binding affinity to viral and parasitic protein targets, and organ-specific retention [3]. These differences are not academic; they directly impact experimental reproducibility and the validity of conclusions drawn from in vivo models, analytical method development, and target engagement studies.

Cletoquine (4298-15-1) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons


Cletoquine Binding Affinity to CHIKV Protease P23pro-zbd Domain Exceeds That of Hydroxychloroquine and Chloroquine

In a head-to-head molecular docking study evaluating chloroquine derivatives against the P23pro-zbd domain of chikungunya virus (CHIKV), cletoquine exhibited superior binding affinity compared to both the parent drug hydroxychloroquine and the reference compound chloroquine [1]. The binding free energy (ΔG) for cletoquine was calculated at -6.8 kcal/mol, representing an improvement over hydroxychloroquine (-6.2 kcal/mol) and a substantial enhancement relative to chloroquine (-5.9 kcal/mol) [1]. Didesethyl chloroquine hydroxyacetamide demonstrated the most favorable binding among the series (-7.1 kcal/mol), positioning cletoquine as an intermediate-affinity ligand with a clear differentiation from its metabolic precursors [1].

Antiviral Research Chikungunya Virus Molecular Docking Drug Discovery

Cletoquine Tissue-to-Blood Partition Coefficients (Kp) Exceed Unity, Demonstrating Pronounced Tissue Accumulation Distinct from Hydroxychloroquine

Following intravenous administration of hydroxychloroquine (5 mg/kg) to BALB/c mice, the tissue-to-blood concentration ratio (Kp) of the subsequently formed cletoquine metabolite was quantified across multiple organs using a validated LC-ESI-MS/MS method [1]. Cletoquine exhibited Kp values greater than 1 in all examined tissues, indicating active tissue accumulation [1]. The liver demonstrated the highest accumulation with a Kp of 114.3, followed by kidney (Kp = 24.4), spleen (Kp = 19.3), lung (Kp = 16.5), and heart (Kp = 5.5) [1]. In contrast, the parent drug hydroxychloroquine under identical conditions exhibits significantly lower tissue accumulation, with reported liver Kp values of approximately 40-60 in comparable murine models [2].

Pharmacokinetics Tissue Distribution LC-MS/MS In Vivo Studies

Cletoquine Demonstrates Metabolite-Specific CNS Penetration Distinct from Parent Hydroxychloroquine in Murine Parkinson's Disease Models

In a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model, cletoquine administered directly demonstrated protective effects on dopaminergic neurons that are not achievable with equivalent doses of hydroxychloroquine due to differential brain penetration and metabolic conversion efficiency . Cletoquine treatment resulted in a statistically significant decrease in brain α-synuclein levels and malondialdehyde (MDA), a lipid peroxidation index, while concurrently increasing total antioxidant capacity (TAC) and glutathione peroxidase (GPx) activity in the substantia nigra . Notably, hydroxychloroquine requires CYP-mediated conversion to cletoquine to exert these neuroprotective effects; direct administration of cletoquine bypasses this variable metabolic step, enabling reproducible target engagement in CNS tissues .

Neuropharmacology Parkinson's Disease Oxidative Stress α-Synuclein

Cletoquine Analytical Reference Standards Enable Specific Quantification Distinct from Co-Eluting Metabolites DCQ and BDCQ

Cletoquine (DHCQ) must be chromatographically resolved and quantified separately from the structurally related metabolites desethylchloroquine (DCQ) and bisdesethylchloroquine (BDCQ), which co-elute under standard reversed-phase HPLC conditions [1]. Validated LC-MS/MS methods for simultaneous quantification of hydroxychloroquine and its metabolites in human whole blood and plasma have demonstrated that DHCQ, DCQ, and BDCQ exhibit distinct retention times when employing optimized ion-pairing or HILIC stationary phases, enabling accurate therapeutic drug monitoring in patients with autoimmune diseases [1]. For Abbreviated New Drug Application (ANDA) submissions and commercial quality control of hydroxychloroquine formulations, cletoquine reference standards are explicitly required to meet regulatory guidelines for impurity profiling and method validation [2].

Bioanalytical Method Development Therapeutic Drug Monitoring LC-MS/MS ANDAs

Cletoquine (4298-15-1) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Chikungunya Virus (CHIKV) Antiviral Discovery and Structure-Activity Relationship (SAR) Optimization

Utilize cletoquine as a benchmark reference compound in molecular docking screens and in vitro antiviral assays targeting the CHIKV P23pro-zbd protease domain, where cletoquine demonstrates a binding free energy of -6.8 kcal/mol—superior to both hydroxychloroquine (-6.2 kcal/mol) and chloroquine (-5.9 kcal/mol) [1]. This quantitative advantage positions cletoquine as a preferred starting scaffold for medicinal chemistry campaigns seeking to improve upon the 4-aminoquinoline pharmacophore, and its procurement as a pure reference standard enables accurate benchmarking of novel analogs in competitive binding assays.

Pharmacokinetic and Tissue Distribution Studies Requiring Accurate Metabolite Quantification

Employ cletoquine reference material for calibrating LC-MS/MS or HPLC-FL bioanalytical methods designed to quantify the metabolite in whole blood, plasma, or tissue homogenates from preclinical models or clinical samples. Given that cletoquine exhibits profound tissue accumulation—particularly a liver Kp of 114.3 in mice—accurate quantification is essential for interpreting efficacy and toxicity data [2]. The availability of deuterated cletoquine (Cletoquine-d4, CAS 1216461-56-1) further enables robust internal standardization for quantitative mass spectrometry workflows.

Neuropharmacology Research Investigating 4-Aminoquinoline-Mediated Neuroprotection in Parkinson's Disease Models

Administer cletoquine directly in 6-OHDA-induced Parkinson's disease murine models to bypass variable hepatic CYP-mediated conversion of the prodrug hydroxychloroquine, thereby achieving reproducible CNS exposure and enabling clean evaluation of metabolite-driven neuroprotective mechanisms, including α-synuclein reduction and mitigation of lipid peroxidation . This application scenario is particularly relevant for academic and industry laboratories seeking to dissect the direct effects of the active metabolite from the confounding influence of host metabolic variability.

Pharmaceutical Quality Control and ANDA Regulatory Submissions for Hydroxychloroquine Products

Procure cletoquine reference standards for impurity profiling, analytical method validation, and quality-controlled (QC) release testing of hydroxychloroquine sulfate active pharmaceutical ingredients (APIs) and finished drug products, as required by regulatory agencies for Abbreviated New Drug Applications (ANDAs) [3]. Cletoquine is a known process-related impurity and primary in vivo metabolite of hydroxychloroquine; its accurate identification and quantification using certified reference material is a mandatory component of regulatory submissions and commercial production quality systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cletoquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.